N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine
Description
Properties
IUPAC Name |
2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-9-11-18(12-10-15)29(25,26)22-21(23-14-17-7-5-13-27-17)28-20(24-22)19-8-4-3-6-16(19)2/h3-4,6,8-12,17,23H,5,7,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODGFHRVFBGPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine typically involves multiple steps:
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Formation of the Tetrahydrofuran-2-yl Methyl Intermediate
Starting Material: Tetrahydrofuran (THF)
Reagents: Methylating agents such as methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis.
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Synthesis of the Tosylated Oxazole
Starting Material: 2-(o-tolyl)oxazole
Reagents: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Conditions: The reaction is typically performed at low temperatures to control the rate of tosylation.
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Coupling Reaction
Reagents: The tetrahydrofuran-2-yl methyl intermediate and the tosylated oxazole are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Reactions are typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Reactions are usually performed in anhydrous solvents.
Products: Reduction can yield alcohols or amines, depending on the functional groups present.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution reactions can lead to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
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Biology
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
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Industry
- Utilized in the development of advanced materials and polymers.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
N-Allyl-2-(m-tolyl)-4-tosyloxazol-5-amine
- Structure : Differs in the amine substituent (allyl vs. THF-methyl) and the tolyl group position (m-tolyl vs. o-tolyl).
- Synthesis : While direct synthesis details are unavailable, similar oxazole derivatives are synthesized via cyclization of precursors using bases like LHMDS (lithium hexamethyldisilazide) in tetrahydrofuran (THF) .
- Key Data : Comparable compounds exhibit HRMS peaks confirming molecular weights (e.g., m/z 436.1556 for thiazole analogues) and distinct $ ^1H $ NMR signals for aromatic protons (δ 7.2–8.4 ppm) and methyl groups (δ 2.3–2.5 ppm) .
N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (Compound 33, )
- Structure : Oxazole core with naphthalene at position 5 and methylamine at position 2.
- Synthesis : Prepared via deprotonation with LHMDS, followed by alkylation and purification via flash chromatography .
- Key Data : $ ^1H $ NMR signals for naphthalene protons (δ 7.4–8.2 ppm) and methylamine (δ 3.1 ppm). Yield and purity metrics are unspecified .
Thiazole and Thiadiazole Analogues
Comparison Table :
Biological Activity
N-((tetrahydrofuran-2-yl)methyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a tosyl group, an oxazole ring, and a tetrahydrofuran moiety. Its molecular formula is with a molecular weight of approximately 319.39 g/mol. Understanding its chemical properties is crucial for evaluating its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in cancer research and enzymatic inhibition.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| A549 | 8.99 | 100 |
| HepG2 | 6.92 | 99.98 |
| DU145 | 7.89 | 99.93 |
| MCF7 | 8.26 | 100.39 |
Table 1: In vitro anti-tumor activity of related compounds .
The proposed mechanisms for the antitumor effects include:
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with the compound leads to an accumulation of cells in the S phase, suggesting interference with DNA synthesis.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption : The compound's solubility profile suggests good absorption characteristics.
- Metabolism : Preliminary studies indicate that metabolic pathways may involve hydroxylation and conjugation reactions, similar to other compounds with similar structures .
Case Studies
Several case studies have reported on the efficacy and safety profile of related compounds:
- Study on HepG2 Cells : A study demonstrated that a structurally similar compound induced significant apoptosis in HepG2 liver cancer cells through mitochondrial pathways .
- Enzymatic Inhibition : Investigations into the compound's ability to inhibit specific enzymes involved in cancer metabolism have shown promising results, indicating potential for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
